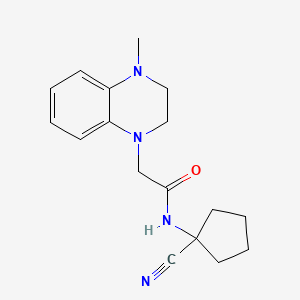
N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide
Descripción
N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound features a cyanocyclopentyl group and a tetrahydroquinoxalinyl moiety, making it a subject of interest for researchers exploring new therapeutic agents.
Propiedades
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(4-methyl-2,3-dihydroquinoxalin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-20-10-11-21(15-7-3-2-6-14(15)20)12-16(22)19-17(13-18)8-4-5-9-17/h2-3,6-7H,4-5,8-12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSUBGFPTBQDHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=CC=CC=C21)CC(=O)NC3(CCCC3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide typically involves multi-step organic reactions. One common method includes:
-
Formation of the cyanocyclopentyl intermediate:
- Cyclopentanone is reacted with cyanide ion (e.g., sodium cyanide) under basic conditions to form 1-cyanocyclopentanol.
- Dehydration of 1-cyanocyclopentanol yields 1-cyanocyclopentene.
-
Synthesis of the tetrahydroquinoxaline derivative:
- 4-methyl-1,2-phenylenediamine is condensed with an appropriate diketone (e.g., glyoxal) to form 4-methyl-1,2,3,4-tetrahydroquinoxaline.
-
Coupling of intermediates:
- The cyanocyclopentyl intermediate is reacted with 4-methyl-1,2,3,4-tetrahydroquinoxaline in the presence of a coupling agent (e.g., EDCI, HOBt) to form the final product, this compound.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis, including continuous flow reactions and the use of automated reactors to ensure consistency and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoxaline moiety, leading to the formation of quinoxaline derivatives.
Reduction: Reduction of the nitrile group to an amine can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products:
Oxidation: Quinoxaline derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acetamides.
Aplicaciones Científicas De Investigación
N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide has several research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Biology: Employed in the design of probes for studying cellular processes.
Industrial Applications: Potential use in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mecanismo De Acción
The mechanism of action of N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanocyclopentyl group may facilitate binding to hydrophobic pockets, while the tetrahydroquinoxaline moiety can interact with aromatic residues through π-π stacking. These interactions can modulate the activity of the target, leading to the compound’s biological effects.
Comparación Con Compuestos Similares
N-(1-cyanocyclopentyl)-2-(4-methylquinoxalin-1-yl)acetamide: Lacks the tetrahydro structure, potentially altering its biological activity.
N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)propionamide: Similar structure with a propionamide group instead of acetamide, which may affect its reactivity and binding properties.
Uniqueness: N-(1-cyanocyclopentyl)-2-(4-methyl-1,2,3,4-tetrahydroquinoxalin-1-yl)acetamide is unique due to the combination of its cyanocyclopentyl and tetrahydroquinoxaline moieties, which confer distinct chemical and biological properties not found in simpler analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


